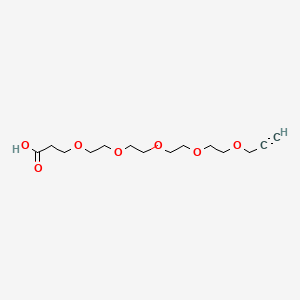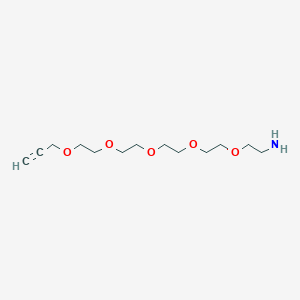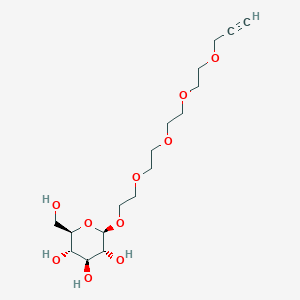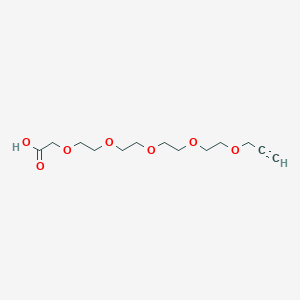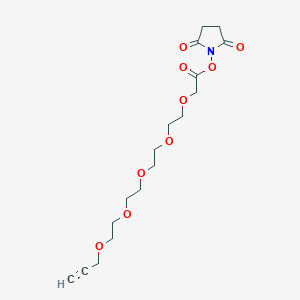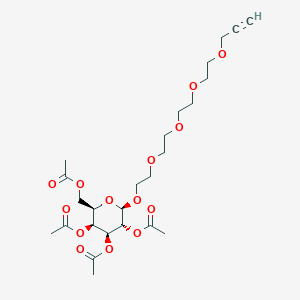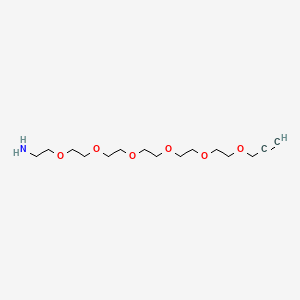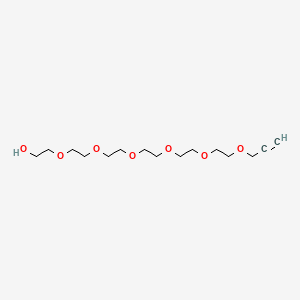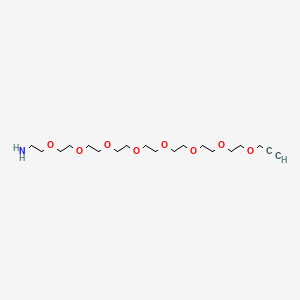
PU-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PU-11 is an Hsp90-selective inhibitor.
Aplicaciones Científicas De Investigación
1. Public Understanding of Science
PU-11 has been linked to the public understanding of science (PUS), a concept central to governmental policy discussions and the representation of science, medicine, and technology. A study by Miah (2005) highlights the importance of developing global engagement with science and ethics, especially in the context of genetic technology and the role of experts in public debate. This aligns with the broader agenda of advancing the methodological assumptions of PUS through cyberspace communities (Miah, 2005).
2. Leisure Sports Development in China
Zhang Qi (2009) discusses the impact of PUS on leisure sports in China, emphasizing how the dismissal of PUS can affect people's recognition of leisure sports and weaken public participation. Promoting PUS in the context of leisure sports development aligns with the scientific development concept and can foster sustainable development in this sector (Zhang Qi, 2009).
3. Scientists' Participation in PUS Activities
Pearson (2001) reviews the participation of scientists in PUS activities, emphasizing the notion of duty and the success of schemes by the U.K. Research Councils. This study reveals a gap between formal policy and practice on the ground, questioning the feasibility of PUS involvement as an obligation for all research scientists (Pearson, 2001).
4. Nano Polyurethane-Assisted Biodetection
Chen et al. (2011) utilized nanostructured polyurethane (PU) in biosensors, demonstrating improved sensitivity for detecting H(2)O(2). This novel application of PU in enzyme immobilization highlights its potential in constructing ultrasensitive amperometric biosensors (Chen et al., 2011).
5. Biodegradation of Polyurethanes
Magnin et al. (2020) focused on the biological degradation of polyurethanes (PU), an important domain for designing eco-friendly materials and green recycling processes. This research contributes to understanding the mechanisms involved in PU biodegradation and supports future studies in this field (Magnin et al., 2020).
Propiedades
Número CAS |
1454619-18-1 |
|---|---|
Nombre del producto |
PU-11 |
Fórmula molecular |
C19H23N5O3 |
Peso molecular |
369.42 |
Nombre IUPAC |
(E)-9-(but-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine |
InChI |
InChI=1S/C19H23N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h5-6,8-9,11H,7,10H2,1-4H3,(H2,20,21,22)/b6-5+ |
Clave InChI |
ZAFMHPQRCYVTLV-AATRIKPKSA-N |
SMILES |
NC1=C2N=C(CC3=CC(OC)=C(OC)C(OC)=C3)N(C/C=C/C)C2=NC=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PU-11; PU 11; PU11; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



